2-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Description

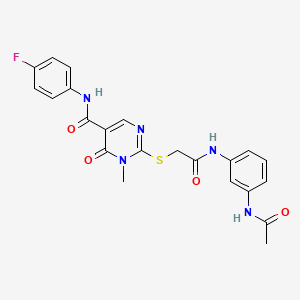

This compound is a dihydropyrimidine-5-carboxamide derivative featuring a thioether linkage, a 3-acetamidophenylamino group, and a 4-fluorophenyl substituent. The thioether group may enhance lipophilicity and metabolic stability compared to oxygen-based analogs, while the acetamido and fluorophenyl moieties likely influence target binding specificity .

Properties

IUPAC Name |

2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O4S/c1-13(29)25-16-4-3-5-17(10-16)26-19(30)12-33-22-24-11-18(21(32)28(22)2)20(31)27-15-8-6-14(23)7-9-15/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNIXQBNGMXZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 457.5 g/mol . The compound contains several functional groups, including a pyrimidine core, amide linkages, and a thioether moiety which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N5O4S |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 868973-28-8 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the thioether and amide groups suggests potential inhibition of enzymes involved in inflammatory pathways.

- Interaction with Receptors : The structure allows for binding to various biological receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds similar to this one exhibit significant anti-inflammatory properties. For instance, derivatives containing thiazolidine and pyrazole scaffolds have been shown to selectively inhibit COX-II enzymes, which are pivotal in inflammatory processes. A study reported an IC50 value as low as 0.52 μM for COX-II inhibition for related compounds, demonstrating strong anti-inflammatory potential .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer properties. Many pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar frameworks were reported to induce apoptosis in cancer cells through the modulation of cellular signaling pathways .

Case Studies

-

COX-II Inhibition Study :

- Objective : To evaluate the anti-inflammatory efficacy of pyrimidine derivatives.

- Findings : Compounds with similar structures exhibited significant COX-II inhibition (IC50 values ranging from 0.52 μM to 22.25 μM). The most potent derivative showed a selectivity index greater than standard drugs like Celecoxib .

- Cytotoxicity Assay :

Comparative Analysis

The biological activity of the compound can be compared with other known derivatives:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Pyrimidine Derivative A | COX-II Inhibition | 0.52 |

| Indole Derivative B | Anticancer (MCF-7) | <10 |

| Thiazolidine-based Compound C | Anti-inflammatory | 0.78 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Key Structural Differences :

- Position 2 Substituent: The target compound has a thioether-linked 3-acetamidophenylamino group, whereas the analog () features a 1-amino-1-methylethyl group.

- Position 5 Substituent : The analog includes a hydroxyl group, while the target compound lacks this moiety.

- Fluorinated Group : The target uses a 4-fluorophenyl directly attached to the carboxamide, while the analog has a 4-fluorobenzyl group.

Functional Implications :

- Solubility : The hydroxyl group in the analog may improve aqueous solubility compared to the thioether in the target compound, which is more lipophilic .

- Metabolic Stability : The thioether in the target compound could reduce susceptibility to oxidative metabolism relative to the hydroxyl group in the analog.

Table 1: Structural and Hypothesized Property Comparison

Comparison with Non-Pyrimidine Analogs ()

The compounds in and (e.g., (R)- and (S)-enantiomers of complex amides) belong to distinct structural classes, such as bicyclic β-lactams and tetrahydropyrimidine-containing peptides. These exhibit:

Research Findings and Limitations

- Advantages : Enhanced target specificity due to the 3-acetamidophenyl group and improved metabolic stability from the thioether linkage.

- Challenges: Potential solubility issues requiring formulation optimization, as inferred from the analog’s hydroxyl-dependent solubility .

Further studies are needed to validate these hypotheses through in vitro assays and pharmacokinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.